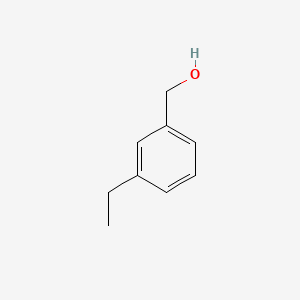

(3-Ethylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKSUUBAYVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968764 | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53957-34-9 | |

| Record name | Benzenemethanol, ar-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating (3-Ethylphenyl)methanol in Modern Chemistry

An In-depth Technical Guide to (3-Ethylphenyl)methanol for Advanced Research

(3-Ethylphenyl)methanol, bearing the CAS number 82657-69-0, is a substituted aromatic alcohol that serves as a pivotal building block in various sectors of chemical synthesis. While not a household name, its utility lies in the strategic placement of its functional groups: a primary alcohol for versatile derivatization and an ethyl group on the benzene ring, which modulates properties like lipophilicity and steric hindrance. This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond simple data points to explain the underlying chemical principles and practical applications of this valuable synthetic intermediate. Its structural features make it a key component in the synthesis of fine chemicals, including fragrances, pharmaceuticals, and advanced polymeric materials.[1] The presence of the hydroxyl group offers a reactive site for a multitude of chemical transformations, making it an essential tool in the synthetic chemist's arsenal.[1]

Chemical Identity and Molecular Architecture

Correctly identifying a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers for (3-Ethylphenyl)methanol.

| Identifier | Value | Source |

| CAS Number | 82657-69-0 | [2][3] |

| IUPAC Name | (3-ethylphenyl)methanol | [3] |

| Synonyms | 3-Ethylbenzenemethanol | [3] |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| InChI Key | JBXKSUUBAYVELX-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCC1=CC(=CC=C1)CO | [2][3] |

Physicochemical Properties: A Quantitative Overview

The physical properties of a molecule dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods.

| Property | Value | Unit | Source |

| Boiling Point | 229.3 | °C (at 760 mmHg) | [2] |

| Density | ~1 | g/cm³ | [2] |

| Flash Point | 106.1 | °C | [2] |

| Refractive Index | 1.533 | [2] | |

| logP (octanol-water) | 1.741 | [2] | |

| Topological Polar Surface Area | 20.23 | Ų | [2] |

Spectroscopic Profile (Predicted)

Disclaimer: Experimental spectra for (3-Ethylphenyl)methanol are not widely available in public databases. The following profiles are predicted based on the known structure and spectroscopic principles for analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

δ ~7.1-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring. The meta-substitution pattern leads to overlapping signals.

-

δ ~4.6 ppm (s, 2H): A singlet for the two benzylic protons of the -CH₂OH group. The proximity to the electronegative oxygen and the aromatic ring shifts this signal downfield.

-

δ ~2.6 ppm (q, J ≈ 7.6 Hz, 2H): A quartet for the two protons of the ethyl -CH₂- group, split by the adjacent methyl protons.

-

δ ~1.7 ppm (s, 1H): A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift can vary significantly with concentration, temperature, and solvent.

-

δ ~1.2 ppm (t, J ≈ 7.6 Hz, 3H): A triplet for the three protons of the ethyl -CH₃ group, split by the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will distinguish the eight unique carbon environments in the molecule.

-

δ ~145 ppm: Quaternary aromatic carbon attached to the ethyl group.

-

δ ~141 ppm: Quaternary aromatic carbon attached to the hydroxymethyl group.

-

δ ~128-129 ppm: Aromatic C-H carbons.

-

δ ~125-126 ppm: Aromatic C-H carbons, slightly upfield.

-

δ ~65 ppm: Benzylic carbon of the -CH₂OH group. The attachment to oxygen causes a significant downfield shift.[4]

-

δ ~29 ppm: Methylene carbon of the -CH₂-CH₃ group.

-

δ ~15 ppm: Methyl carbon of the -CH₂-CH₃ group.

Predicted Fourier-Transform Infrared (FTIR) Spectrum

By analogy to benzyl alcohol, the IR spectrum should exhibit the following key absorption bands.[5]

-

~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

-

~2960 & ~2870 cm⁻¹ (medium): Asymmetric and symmetric C-H stretching of the aliphatic ethyl and methylene groups.

-

~1600 & ~1480 cm⁻¹ (medium-weak): C=C stretching vibrations within the aromatic ring.

-

~1020 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

m/z = 136: The molecular ion [M]⁺ peak.

-

m/z = 118: Loss of water [M - H₂O]⁺.

-

m/z = 107: Loss of the ethyl group [M - C₂H₅]⁺, forming a hydroxymethylphenyl cation.

-

m/z = 77-79: Phenyl cation fragments, common in aromatic compounds.

Synthesis and Manufacturing

(3-Ethylphenyl)methanol is not naturally abundant and must be prepared synthetically. A robust and common laboratory method is the reduction of a corresponding carbonyl compound, such as 3-ethylbenzoic acid or 3-ethylbenzaldehyde. The following protocol details a representative synthesis via the reduction of 3-ethylbenzoic acid.

Experimental Protocol: Reduction of 3-Ethylbenzoic Acid

This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Materials:

-

3-Ethylbenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Causality: This controlled addition is crucial to manage the exothermic reaction and prevent uncontrolled decomposition of the hydride.

-

Substrate Addition: 3-Ethylbenzoic acid, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water. Causality: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with diethyl ether. The combined organic filtrates are transferred to a separatory funnel.

-

Washing: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes any basic impurities, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash helps to break emulsions and begin the drying process.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure (3-Ethylphenyl)methanol.

Caption: Synthesis of (3-Ethylphenyl)methanol via reduction.

Key Reactions and Reactivity

The reactivity of (3-Ethylphenyl)methanol is dominated by its primary benzylic alcohol functional group. This group can readily undergo esterification, etherification, oxidation, and conversion to the corresponding halide.

-

Esterification: Reaction with a carboxylic acid or acyl chloride in the presence of an acid catalyst (e.g., H₂SO₄) or a base (e.g., pyridine) yields the corresponding ester. This is fundamental in fragrance synthesis.[6]

-

Etherification (Williamson Synthesis): Deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide, produces an ether.

-

Oxidation: Depending on the oxidant, it can be oxidized to 3-ethylbenzaldehyde (using mild reagents like PCC) or further to 3-ethylbenzoic acid (using strong reagents like KMnO₄ or CrO₃).

Caption: Core reactivity pathways of (3-Ethylphenyl)methanol.

Applications in Research and Drug Development

The utility of (3-Ethylphenyl)methanol stems from its role as a versatile intermediate.

-

Fragrance and Flavor Industry: As a substituted benzyl alcohol, it serves as a precursor to various esters that possess pleasant, often floral or sweet, aromatic profiles.[1]

-

Pharmaceutical Synthesis: The (3-ethylphenyl)methanol moiety can be incorporated into larger, more complex molecules. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The hydroxyl group provides a handle for linking the fragment to other parts of a molecule.[1]

-

Agrochemicals: Similar to pharmaceuticals, it can be used as a building block for novel pesticides and herbicides where the overall molecular shape and properties are fine-tuned for specific biological targets.[1]

-

Materials Science: The aromatic structure and reactive handle make it suitable for the synthesis of specialty polymers and liquid crystalline materials where precise molecular architecture is required to achieve desired physical properties.[1]

Safety and Handling

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Handle in a well-ventilated area, preferably within a chemical fume hood.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always handle this chemical with the care due to a compound of unknown long-term toxicity.

References

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]

-

King's Centre for Visualization in Science. Phenylmethanol IR Spectrum. Retrieved from [Link]

-

MySkinRecipes. (3-Ethylphenyl)methanol. Retrieved from [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]

-

NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]

-

PubChem. (3-Ethylphenyl)methanol. Retrieved from [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

EPA. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

MassBank. (2008, October 21). ETHYL PHENYL ETHER; EI-B; MS. Retrieved from [Link]

-

NOP. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. FTIR spectra of the supersonic expansion of methanol (MeOH) and phenyl.... Retrieved from [Link]

-

University of Colorado Boulder. Preparation of Methyl Benzoate. Retrieved from [Link]

-

Scribd. Synthesis of Methyl 3-Phenyl-Propenoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (3-Ethylphenyl)methanol from 3-Ethylbenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of (3-ethylphenyl)methanol, a valuable intermediate in the pharmaceutical and fragrance industries. The primary focus is on the reduction of 3-ethylbenzaldehyde, for which various methodologies are critically evaluated. This document offers a detailed examination of the reaction mechanisms, experimental protocols, and comparative analysis of common reducing agents, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. Furthermore, this guide presents a comprehensive discussion of safety considerations, characterization techniques, and the broader applications of (3-ethylphenyl)methanol and its derivatives.

Introduction: The Significance of (3-Ethylphenyl)methanol

(3-Ethylphenyl)methanol, also known as 3-ethylbenzyl alcohol, is an aromatic alcohol that serves as a crucial building block in organic synthesis.[1] Its structural motif is found in a variety of biologically active molecules and specialty chemicals. The presence of the ethyl group on the phenyl ring provides unique steric and electronic properties that are leveraged in the design of novel compounds.

The primary applications of (3-ethylphenyl)methanol include:

-

Pharmaceutical Synthesis: It is a key intermediate in the development of new therapeutic agents. The hydroxyl group offers a reactive handle for further molecular elaboration, enabling the construction of complex drug candidates.

-

Fragrance and Flavor Industry: The distinct aromatic character of (3-ethylphenyl)methanol and its esters contributes to their use in the formulation of perfumes and flavorings.

-

Materials Science: Its derivatives are explored in the development of liquid crystals and specialty polymers due to their specific molecular geometry and properties.

Given its importance, the efficient and scalable synthesis of (3-ethylphenyl)methanol is of considerable interest to the chemical and pharmaceutical industries. This guide focuses on the most prevalent and practical synthetic route: the reduction of 3-ethylbenzaldehyde.

Synthetic Pathways: The Reduction of 3-Ethylbenzaldehyde

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, typically achieved through reduction.[2] The core of this process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the alcohol.

The general reaction is as follows:

Three primary methods for the reduction of 3-ethylbenzaldehyde to (3-ethylphenyl)methanol will be discussed in detail:

-

Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and highly reactive reducing agent.

-

Catalytic Hydrogenation: A method involving the use of hydrogen gas and a metal catalyst.

Mechanism of Hydride Reduction

Both NaBH₄ and LiAlH₄ function as sources of hydride ions.[3] The reduction mechanism proceeds via nucleophilic addition of the hydride to the carbonyl carbon of 3-ethylbenzaldehyde. This breaks the carbon-oxygen π-bond and forms a new carbon-hydrogen bond, resulting in a tetrahedral alkoxide intermediate. In a subsequent workup step, this intermediate is protonated by a protic solvent (like water or alcohol) to give the final product, (3-ethylphenyl)methanol.[2]

Comparative Analysis of Reduction Methods

The choice of reducing agent is a critical decision in the synthesis of (3-ethylphenyl)methanol, with each method offering distinct advantages and disadvantages in terms of reactivity, selectivity, safety, and scalability.

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |

| Reactivity | Mild | Strong | Variable (depends on catalyst and conditions) |

| Selectivity | High (reduces aldehydes and ketones) | Low (reduces most carbonyl functional groups) | Can be selective with the right catalyst |

| Solvent | Protic (e.g., methanol, ethanol, water) | Aprotic (e.g., THF, diethyl ether) | Various (e.g., ethanol, ethyl acetate) |

| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric | Flammable hydrogen gas under pressure |

| Workup | Simple aqueous workup | Careful quenching required | Filtration of catalyst |

| Typical Yield | Good to excellent | Excellent | Good to excellent |

| Scalability | Readily scalable | Requires specialized equipment for large scale | Well-established for industrial scale |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of (3-ethylphenyl)methanol using the three discussed reduction methods.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is favored for its simplicity and safety, making it suitable for most laboratory settings.

Materials:

-

3-ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylbenzaldehyde (10.0 g, 74.5 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride (3.12 g, 82.0 mmol) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) dropwise to neutralize the excess NaBH₄ and decompose the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (3-ethylphenyl)methanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure (3-ethylphenyl)methanol.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is highly efficient but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Materials:

-

3-ethylbenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen.

-

LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.70 g, 44.7 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-ethylbenzaldehyde (5.0 g, 37.3 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

1.7 mL of deionized water

-

1.7 mL of 15% NaOH solution

-

5.1 mL of deionized water

-

-

Filtration: A granular precipitate will form. Stir the mixture for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude (3-ethylphenyl)methanol.

-

Purification: Purify the product by vacuum distillation.

Protocol 3: Catalytic Hydrogenation

This method is ideal for large-scale industrial production.

Materials:

-

3-ethylbenzaldehyde

-

Palladium on carbon (5% Pd/C) or Raney Nickel

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

Procedure:

-

Reactor Charging: In the reaction vessel of a Parr hydrogenator, combine 3-ethylbenzaldehyde (10.0 g, 74.5 mmol), ethanol (100 mL), and 5% Pd/C (0.5 g).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by the cessation of hydrogen uptake.

-

Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude (3-ethylphenyl)methanol.

-

Purification: Purify the product by vacuum distillation if necessary.

Characterization of (3-Ethylphenyl)methanol

The identity and purity of the synthesized (3-ethylphenyl)methanol can be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.15 (m, 4H, Ar-H)

-

δ 4.65 (s, 2H, -CH₂OH)

-

δ 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

-

δ 1.68 (br s, 1H, -OH)

-

δ 1.24 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 144.5, 140.9, 128.5, 127.1, 126.2, 125.3 (Ar-C)

-

δ 65.2 (-CH₂OH)

-

δ 28.9 (-CH₂CH₃)

-

δ 15.6 (-CH₂CH₃)

-

-

IR (neat, cm⁻¹):

-

3350 (br, O-H stretch)

-

3050-2850 (C-H stretch)

-

1605, 1485 (C=C aromatic stretch)

-

1045 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 136 (M⁺), 117, 107, 91, 77

-

Safety and Handling

3-Ethylbenzaldehyde: Irritant. Avoid contact with skin and eyes.

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area.

Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water, producing flammable hydrogen gas. Pyrophoric. Handle under an inert atmosphere. Wear appropriate personal protective equipment, including a face shield and flame-retardant lab coat.

Hydrogen Gas (H₂): Extremely flammable. Handle in a well-ventilated area away from ignition sources.

Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship between the different reduction methods.

Caption: Synthetic workflow from 3-ethylbenzaldehyde to (3-ethylphenyl)methanol.

Caption: Decision tree for selecting a reduction method.

Conclusion

The synthesis of (3-ethylphenyl)methanol from 3-ethylbenzaldehyde is a robust and well-established transformation. The choice between sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation depends on the specific requirements of the synthesis, including the scale of the reaction, available equipment, and safety considerations. For laboratory-scale synthesis where safety and ease of handling are paramount, sodium borohydride is the reagent of choice. For high-yield reductions of a wide range of functional groups, lithium aluminum hydride is highly effective, provided that stringent safety precautions are observed. For industrial-scale production, catalytic hydrogenation offers an efficient and economical route. By following the detailed protocols and considering the comparative data presented in this guide, researchers and drug development professionals can confidently and efficiently synthesize this important chemical intermediate.

References

-

Organic Syntheses. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]

- Liu, W., et al. (2013). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, 25(3), 1565-1568.

-

PubChem. (n.d.). (3-Ethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Britannica. (2026, January 21). Methanol. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (3-Ethylphenyl)methanol for Researchers and Drug Development Professionals

Introduction: Unveiling (3-Ethylphenyl)methanol

(3-Ethylphenyl)methanol, a substituted aromatic alcohol, presents a unique molecular scaffold of interest to researchers in synthetic organic chemistry and drug discovery. Its structure, featuring a benzyl alcohol core with an ethyl substituent at the meta-position, offers a versatile platform for the synthesis of more complex molecules. The interplay between the hydroxyl functionality and the lipophilic ethyl-benzene moiety imparts a nuanced physicochemical profile, making it a valuable building block for creating derivatives with tailored properties. This guide provides a comprehensive overview of the physical and chemical properties of (3-Ethylphenyl)methanol, detailed synthesis and analytical protocols, and an exploration of its applications, particularly within the pharmaceutical landscape. Understanding these core characteristics is paramount for its effective utilization in the laboratory and in the design of novel therapeutic agents.

Physicochemical Properties of (3-Ethylphenyl)methanol

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. This section details the key physicochemical parameters of (3-Ethylphenyl)methanol.

Core Identifiers and Molecular Profile

The fundamental identifiers for (3-Ethylphenyl)methanol are crucial for its unambiguous identification and sourcing.

| Property | Value | Source |

| IUPAC Name | (3-Ethylphenyl)methanol | [1] |

| CAS Number | 82657-69-0 | [2] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Canonical SMILES | CCC1=CC(=CC=C1)CO | [1] |

Physical State and Thermal Properties

The physical state and thermal characteristics of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 229.3 °C at 760 mmHg (predicted) | |

| Melting Point | Not experimentally determined | |

| Density | 1.001 g/cm³ (predicted) | |

| Refractive Index | 1.533 (predicted) |

Solubility Profile

The solubility of (3-Ethylphenyl)methanol is a critical parameter for its use in various solvent systems for reactions, purification, and formulation. As a substituted benzyl alcohol, its solubility is governed by the hydrophilic hydroxyl group and the hydrophobic ethylphenyl group.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble | The hydroxyl group can form hydrogen bonds with water, but the larger hydrophobic ethyl-benzene portion limits overall solubility. |

| Ethanol, Methanol | Miscible | The alcohol functional group allows for miscibility with other short-chain alcohols. |

| Acetone, DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |

| Diethyl Ether, Chloroform | Soluble | The aromatic ring and ethyl group contribute to its solubility in common organic solvents. |

Synthesis and Reactivity

The synthesis of (3-Ethylphenyl)methanol can be approached through several established organic chemistry transformations. The reactivity of the molecule is primarily centered around the benzylic hydroxyl group.

Synthesis of (3-Ethylphenyl)methanol

A common and reliable method for the synthesis of (3-Ethylphenyl)methanol is the reduction of 3-ethylbenzaldehyde. This can be effectively achieved using a hydride reducing agent such as sodium borohydride.

Objective: To synthesize (3-Ethylphenyl)methanol via the reduction of 3-ethylbenzaldehyde using sodium borohydride.

Materials:

-

3-Ethylbenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylbenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Neutralize the mixture with 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Ethylphenyl)methanol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the borohydride, and its protic nature helps in the reaction mechanism.

-

Ice Bath: The initial cooling is to control the exothermic reaction between the borohydride and the solvent/aldehyde.

-

Portion-wise Addition of NaBH₄: This prevents a rapid, uncontrolled reaction and subsequent temperature increase.

-

Aqueous Workup: The addition of water and acid is to quench any remaining reducing agent and to protonate the resulting alkoxide to form the alcohol.

-

Extraction with Diethyl Ether: Diethyl ether is a suitable solvent for extracting the product from the aqueous mixture due to its immiscibility with water and good solubility of the product.

Caption: Workflow for the synthesis of (3-Ethylphenyl)methanol.

Chemical Reactivity

(3-Ethylphenyl)methanol, as a benzylic alcohol, exhibits characteristic reactivity at the hydroxyl group and the benzylic position. The proximity of the phenyl ring stabilizes potential carbocation or radical intermediates at the benzylic carbon, influencing its reaction pathways.

Caption: Key reactions of the hydroxyl group in (3-Ethylphenyl)methanol.

-

Oxidation: The primary alcohol can be oxidized to 3-ethylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it further to 3-ethylbenzoic acid.

-

Esterification: In the presence of an acid catalyst, (3-Ethylphenyl)methanol reacts with carboxylic acids to form esters. This reaction is fundamental in creating derivatives with altered lipophilicity and potential prodrug applications.

-

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

-

Halogenation: The hydroxyl group can be substituted with a halogen using reagents like hydrogen halides (e.g., HBr) or thionyl chloride (SOCl₂), forming the corresponding 3-ethylbenzyl halide. This is a key step for further nucleophilic substitution reactions.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ethyl group protons.

-

Aromatic Protons (Ar-H): A complex multiplet in the range of δ 7.0-7.3 ppm.

-

Benzylic Protons (-CH₂OH): A singlet around δ 4.6 ppm.

-

Ethyl Group Methylene Protons (-CH₂CH₃): A quartet around δ 2.6 ppm.

-

Ethyl Group Methyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

-

Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

-

Ethyl Group Methylene Carbon (-CH₂CH₃): A signal around δ 29 ppm.

-

Ethyl Group Methyl Carbon (-CH₂CH₃): A signal around δ 15 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Predicted Mass Spectrum (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 136. A prominent fragment would likely be the benzylic cation [M-OH]⁺ at m/z = 119, resulting from the loss of the hydroxyl group.

Applications in Drug Development

While (3-Ethylphenyl)methanol itself is not typically an active pharmaceutical ingredient (API), its structural motif is a valuable component in the design and synthesis of new drug candidates. The ability to easily modify the hydroxyl group allows for the creation of libraries of derivatives for structure-activity relationship (SAR) studies.

Role as a Synthetic Intermediate

(3-Ethylphenyl)methanol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its derivatives are being explored in various therapeutic areas, including oncology and central nervous system (CNS) disorders. The ethylphenyl group can influence the lipophilicity and metabolic stability of a drug candidate, which are critical parameters for its pharmacokinetic profile.

Potential in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like (3-Ethylphenyl)methanol can serve as starting points or "fragments" that bind to a biological target. The initial weak binding of such a fragment can then be optimized through synthetic modifications to develop a potent and selective drug candidate. The benzylic alcohol provides a convenient handle for such chemical elaboration.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Ethylphenyl)methanol. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic alcohols should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

Storage

(3-Ethylphenyl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

(3-Ethylphenyl)methanol is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, coupled with the predictable reactivity of its benzylic alcohol functionality, make it an attractive starting material for creating novel molecular entities. This guide has provided a comprehensive overview of its key characteristics, from its fundamental properties and synthesis to its potential applications and safe handling. For researchers and scientists, a thorough understanding of these aspects is essential for unlocking the full potential of (3-Ethylphenyl)methanol in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. (3-Ethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (3-Ethylphenyl)methanol. Retrieved from [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. Retrieved from [Link]

-

NIST. Phenol, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

CP Lab Safety. (3-Ethylphenyl)methanol, min 95%, 100 mg. Retrieved from [Link]

-

Cheméo. Chemical Properties of (3-Methylphenyl) methanol, n-pentyl ether. Retrieved from [Link]

-

NIST. Phenol, 3-ethyl-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

-

ResearchGate. Physical properties of methanol. Retrieved from [Link]

-

TSI Journals. The Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

YouTube. Synthesis of Triphenylmethanol. Retrieved from [Link]

-

YIC. Synthesis Of Triphenylmethanol. Retrieved from [Link]

Sources

(3-Ethylphenyl)methanol molecular weight and formula

Physicochemical Profiling, Synthetic Methodologies, and Drug Development Utility

Executive Summary

(3-Ethylphenyl)methanol (CAS: 82657-69-0), also known as m-ethylbenzyl alcohol, is a meta-substituted aromatic alcohol serving as a critical "privileged substructure" in medicinal chemistry.[1] Unlike its para-substituted counterpart, the meta-isomer offers unique steric vectors for binding affinity optimization in kinase inhibitors and receptor modulators. This guide provides a definitive technical analysis of its properties, synthesis, and characterization.

Part 1: Physicochemical Identity & Constants

Core Identity Data

| Parameter | Value | Technical Note |

|---|---|---|

| IUPAC Name | (3-Ethylphenyl)methanol | Meta-substitution pattern is critical for steric differentiation. |

| CAS Number | 82657-69-0 | Note:[1][2] Often confused with the para-isomer (CAS 768-59-2). |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | Monoisotopic Mass: 136.0888 Da |

| SMILES | CCc1cccc(CO)c1 | Useful for cheminformatics/docking.[2] |

| InChI Key | JBXKSUUBAYVELX-UHFFFAOYSA-N | Unique standard identifier. |

Physical Properties Profile

| Property | Value (Experimental/Predicted) | Drug Development Implication |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | Viscous liquid at RT; requires inert storage to prevent oxidation. |

| Boiling Point | ~235–240 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.995 g/mL | Slightly less dense than water; forms biphasic layers in aqueous workups. |

| LogP (Octanol/Water) | 2.2 – 2.4 (Estimated) | Lipophilic: Crosses blood-brain barrier (BBB) readily; good membrane permeability. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; requires co-solvents (PEG/Ethanol) for bioassays. |

Part 2: Synthetic Routes & Process Chemistry

The most robust and scalable synthesis involves the reduction of 3-ethylbenzoic acid . While ester reduction is possible, the acid reduction using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) provides higher atom economy and cleaner impurity profiles.

Primary Route: Reduction of 3-Ethylbenzoic Acid

Reaction Logic: The carboxylic acid is activated by the Lewis acidic aluminum/boron species, facilitating hydride transfer. Anhydrous conditions are non-negotiable to prevent violent quenching and fire hazards.

Graphviz Reaction Scheme:

Figure 1: Synthetic pathway via hydride reduction. Note the critical quench step to break the aluminate complex.

Detailed Experimental Protocol (Self-Validating)

Reagents:

-

3-Ethylbenzoic acid (1.0 eq)

-

LiAlH₄ (1.2 eq, 2.4 M in THF) or BH₃·THF (1.5 eq)

-

Anhydrous THF (Solvent)

-

Rochelle’s Salt (Potassium sodium tartrate) - Crucial for emulsion breaking.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask. Flush with Nitrogen/Argon. Add 3-ethylbenzoic acid and dissolve in anhydrous THF (0.5 M concentration).

-

Addition: Cool the solution to 0°C (ice bath). Add LiAlH₄ solution dropwise via syringe/cannula.

-

Observation: Vigorous gas evolution (H₂) will occur. Control rate to maintain temp <5°C.

-

-

Reflux: Once addition is complete, warm to Room Temperature (RT), then reflux (66°C) for 2–4 hours.

-

Quench (The "Fieser" Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:

-

x mL Water (slowly!)

-

x mL 15% NaOH

-

3x mL Water

-

-

Workup: A white granular precipitate (aluminum salts) forms. Filter through a Celite pad.

-

Isolation: Dry filtrate over MgSO₄, filter, and concentrate in vacuo.

-

Purification: If the crude is yellow/impure, perform Kugelrohr distillation or Flash Chromatography (Gradient: 0→30% EtOAc in Hexanes).

Part 3: Analytical Characterization (QC)

To certify the identity of (3-Ethylphenyl)methanol, the following spectroscopic signatures must be present.

NMR Spectroscopy Prediction (400 MHz, CDCl₃)

The meta-substitution creates a distinct asymmetry in the aromatic region compared to the para-isomer.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.25 – 7.35 | Multiplet | 1H | Aromatic C5-H |

| ¹H | 7.15 – 7.22 | Multiplet | 3H | Aromatic C2, C4, C6-H |

| ¹H | 4.68 | Singlet (or doublet) | 2H | Benzylic CH₂ -OH |

| ¹H | 2.66 | Quartet (J=7.6 Hz) | 2H | Ethyl CH₂ -CH₃ |

| ¹H | 1.85 | Broad Singlet | 1H | OH (Exchangeable) |

| ¹H | 1.25 | Triplet (J=7.6 Hz) | 3H | Ethyl CH₂-CH₃ |

Diagnostic Logic:

-

The Ethyl Group: Look for the classic triplet-quartet coupling system.

-

The Meta Pattern: Unlike the para-isomer (which shows two symmetric doublets), the meta-isomer shows a complex aromatic region with a distinct singlet-like peak for the proton between the ethyl and hydroxymethyl groups (C2 position).

Impurity Profiling

-

Starting Material: 3-Ethylbenzoic acid (Check IR for C=O stretch at ~1690 cm⁻¹).

-

Over-Reduction: 1-Ethyl-3-methylbenzene (loss of oxygen). Rare with LiAlH₄ but possible with catalytic hydrogenation.

-

Oxidation: 3-Ethylbenzaldehyde (Check ¹H NMR for aldehyde proton at ~10 ppm).

Part 4: Metabolic & Pharmacokinetic Implications

In drug discovery, the meta-ethyl group serves as a lipophilic anchor. However, the benzylic alcohol is a "soft spot" for metabolism.

Metabolic Pathway Visualization:

Figure 2: Primary metabolic clearance pathways. Rapid oxidation to the benzoic acid derivative is the dominant clearance mechanism in vivo.

Medicinal Chemistry Strategy:

To improve half-life (

-

Block Oxidation: Replace the benzylic hydrogens with deuterium (Deuterium Switch).

-

Steric Shielding: Introduce an ortho-substituent to hinder Alcohol Dehydrogenase (ADH) access.

-

Bioisostere Replacement: Swap the -CH₂OH group for a hydroxyethyl or oxetane ring.

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Hygroscopic. Store under nitrogen in a desiccator.

-

Incompatibility: Strong oxidizing agents (CrO₃, KMnO₄) will ignite or vigorously oxidize the alcohol. Acid chlorides will react rapidly to form esters.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for LiAlH4 reduction mechanism and Fieser workup protocols).

- Hansch, C., et al. (1995).Chem-Bio Informatics Journal. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. chem.washington.edu [chem.washington.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. (4-ethylphenyl)methanol 95% | CAS: 768-59-2 | AChemBlock [achemblock.com]

An In-depth Technical Guide to (3-Ethylphenyl)methanol

Abstract

(3-Ethylphenyl)methanol, also known as 3-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in a multitude of industrial applications. Its unique structural characteristics, including a hydroxyl group amenable to further functionalization, make it a valuable building block in the synthesis of fine chemicals. This guide provides a comprehensive overview of (3-Ethylphenyl)methanol, from its fundamental chemical and physical properties to its synthesis, applications, and safety considerations. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Introduction and Historical Context

While the specific historical "discovery" of (3-Ethylphenyl)methanol is not prominently documented as a singular event, its synthesis and characterization are rooted in the foundational principles of organic chemistry developed over the past century. Its emergence is intrinsically linked to the broader exploration of benzyl alcohol derivatives and their utility. Benzyl alcohols, in general, are a class of compounds extensively studied for their applications in fragrances, pharmaceuticals, and as precursors for more complex molecules. The introduction of an ethyl group at the meta-position of the benzene ring modifies the compound's steric and electronic properties, influencing its reactivity, scent profile, and biological activity. This modification allows for nuanced applications where specific lipophilicity or spatial arrangement is desired. The compound has been noted to occur naturally in Cedronella canariensis, a plant species, though industrial supply is primarily through chemical synthesis[1].

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and the analytical methods for its characterization.

Table 1: Physicochemical Properties of (3-Ethylphenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| CAS Number | 82657-69-0 | MySkinRecipes[2], PubChem |

| Appearance | Colorless Liquid (presumed) | General Chemical Knowledge |

| IUPAC Name | (3-ethylphenyl)methanol | PubChem[1] |

| SMILES | CCC1=CC(=CC=C1)CO | PubChem[1] |

| InChIKey | JBXKSUUBAYVELX-UHFFFAOYSA-N | PubChem[1] |

Note: Experimental data for properties like boiling point and density can vary slightly between sources.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the benzylic CH₂ protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets for the aromatic protons in the meta-substituted pattern.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the aromatic carbons, with the number of aromatic signals depending on symmetry.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, around 3100-2850 cm⁻¹), C=C stretches (aromatic, around 1600-1450 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of H₂O (M-18) and the formation of the stable 3-ethylbenzyl cation (m/z = 119).

Synthesis Methodologies

The synthesis of (3-Ethylphenyl)methanol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two primary and logical routes are the reduction of a corresponding carbonyl compound and the Grignard reaction.

Reduction of 3-Ethylbenzoic Acid or its Derivatives

This is a common and reliable method for producing primary alcohols. The carboxylic acid itself or, more readily, its more reactive derivatives like esters or acid chlorides, can be reduced.

Causality of Experimental Choices:

-

Starting Material: 3-Ethylbenzoic acid is a commercially available and stable starting material[6][7]. However, direct reduction of a carboxylic acid requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). For milder conditions and better control, it is often converted to its methyl or ethyl ester first via Fischer esterification[8].

-

Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful handling due to its violent reaction with protic solvents like water[9][10]. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters and is therefore not a suitable choice for this direct conversion.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for LiAlH₄ reductions[9]. They are unreactive towards the reducing agent and effectively solvate the organometallic species involved. The extreme moisture sensitivity of the reagent requires that all glassware be oven-dried and the reaction be conducted under an inert atmosphere (e.g., nitrogen or argon)[9][10].

-

Workup: The reaction is quenched by the slow, careful addition of water and/or aqueous acid. This procedure serves two purposes: to destroy any excess LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol[11][12].

Diagram 1: General Workflow for Synthesis via Reduction

Caption: Workflow for the synthesis of (3-Ethylphenyl)methanol via reduction.

Grignard Reaction

The Grignard reaction is a powerful C-C bond-forming tool that can also be adapted to synthesize alcohols. In this case, a Grignard reagent would be reacted with formaldehyde.

Causality of Experimental Choices:

-

Grignard Reagent Formation: The Grignard reagent, 3-ethylphenylmagnesium bromide, is prepared by reacting 3-ethylbromobenzene with magnesium metal turnings in an anhydrous ether[9][11]. The ether solvent is critical as it coordinates with the magnesium center, stabilizing the Grignard reagent[9]. This step is highly sensitive to moisture, as any water will protonate and destroy the highly basic Grignard reagent[9][10].

-

Electrophile: Formaldehyde is the simplest aldehyde and its reaction with a Grignard reagent yields a primary alcohol after workup. Formaldehyde can be used in its gaseous form, as a solution, or generated in situ from its solid polymer, paraformaldehyde.

-

Reaction Control: The addition of the Grignard reagent to formaldehyde is typically exothermic and may require cooling to maintain control over the reaction rate.

-

Workup: Similar to the LiAlH₄ reduction, the reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl) to hydrolyze the magnesium alkoxide salt and liberate the (3-Ethylphenyl)methanol[11][12].

Diagram 2: Grignard Synthesis Pathway

Caption: Synthesis of (3-Ethylphenyl)methanol using the Grignard reaction.

Industrial and Research Applications

(3-Ethylphenyl)methanol is primarily used as an intermediate in organic synthesis. Its utility stems from the reactive benzylic alcohol group, which can be easily converted into other functional groups (aldehydes, halides, ethers, esters), and the aromatic ring, which can undergo further substitution.

-

Fragrance and Flavor Industry : A significant application is in the production of fragrances and flavoring agents[2]. The molecule itself, or more commonly its ester derivatives, can contribute floral and sweet notes to perfumes and other scented products[2][13]. The ethyl group can modulate the volatility and olfactory character compared to its methyl or unsubstituted analogs.

-

Pharmaceutical Synthesis : The compound serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs)[2][14][15]. The (3-ethylphenyl)methyl moiety can be found in various drug candidates where its size and lipophilicity are tuned for optimal target binding and pharmacokinetic properties.

-

Agrochemicals : Similar to its role in pharmaceuticals, it is used in the synthesis of new pesticides and herbicides[2].

-

Polymers and Materials Science : Its structural features make it a candidate for use in the development of specialty polymers and liquid crystalline materials[2].

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of the toxicological profile of (3-Ethylphenyl)methanol are essential. While specific, in-depth toxicology studies on this exact compound are not widely published, data can be extrapolated from similar aromatic alcohols and general methanol toxicity.

-

General Handling : (3-Ethylphenyl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

-

Toxicity Profile : Methanol and its derivatives are toxic and can be absorbed through the skin, inhalation, or ingestion[16][17]. Acute exposure can lead to central nervous system depression, headache, dizziness, nausea, and in severe cases, blindness and death due to the metabolic formation of formic acid[16][18]. While (3-Ethylphenyl)methanol is a larger molecule and less volatile than methanol, the potential for toxicity, especially upon ingestion, should not be underestimated. Chronic exposure to methanol vapors has been linked to headaches and eye irritation[16].

-

Storage : It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[19]. The recommended storage temperature is often 2-8°C[2].

Conclusion

(3-Ethylphenyl)methanol is a valuable and versatile chemical intermediate with established applications in the fragrance, pharmaceutical, and materials science sectors. Its synthesis is achievable through standard, well-understood organic transformations, primarily the reduction of 3-ethylbenzoic acid derivatives or the Grignard reaction with formaldehyde. A comprehensive understanding of its chemical properties, synthesis methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in both academic research and industrial development.

References

- (3-Ethylphenyl)methanol - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSwURCtcqJapOihiP5n6dgxswQXSasK-9lvq7ITgTT7sfKA2V4XX8QfcMgUlauAQO7BJwslMMqlxSQ1WVVeJgK8pwu9OBWSxv6_Etv0_s6IkNyF8SFylfU8iG-PpP76PMhlJzqWVx4vhctoVLF4zL9snIGiieaGpk2y22Ql62lKTuVxk14WsVVILwhfG-eiHb2BikEXKYRrH7DCB2G-QSHcuLP4U=]

- (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/104659]

- (3-Methylphenyl) methanol, ethyl ether | C10H14O | CID 15803142 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15803142]

- Grignard Reaction: Synthesis of Triphenylmethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgiKZaKN1eiXeehwWk_QDpPKp2Uz06JF57VTxolSYFGyzsV-O-tIDCoxMclvBLf71LwB_aUzAP0RvTv1bI49yVzrG2J1DxAVvCjhP5nRuU5Ow02EK93950D0qoKMMbXxydmSIwIf5TnjWvzZmzEove-wbCpequ7TdlH7THWVfH1FEbiiyCU3V7TlOS]

- Top 10 Industrial Uses of Methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs7WTXD3FzlZpVJ1KxFn3DvvSXUOtCGtf6DHTtCe6g2ZRyn3SirxpFUlwucCDKndONSM0al4yQNvId3oZKonePSBCHRh0_bQJnpxZmzhEL2_85tM-xqp7HhCg7AqISei8MsrEcpFisVeLr1H0bwTZtSiI=]

- (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX-PYkcS-5-xuPBgHw6pX7F_dA6hO_APcmoDpOhFNUKQDyXrvmE0W89FDq67rGs-g4iuLAfxm0s5HdOR5UIfeFWX-KKcGabOv5sKfnFM9KI6ePvLqjZgnDRY96DlFvuH7ropptHMiOK6kM2DtG8QYKgQP04FLKjDn6rqeJ4ONzW_EKe18SOwVf7T3z]

- Top 10 Uses For Methanol - Lab Pro. [URL: https://www.labproinc.com/blogs/chemicals-and-solvents/top-10-uses-for-methanol]

- (3-Bromo-5-ethylphenyl)methanol | 1427417-57-9. [URL: https://www.chemscene.com/storage/msds/CS-0539753-MSDS.pdf]

- the-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. [URL: https://www.tsijournals.com/articles/the-grignard-synthesis-of-triphenylmethanol.pdf]

- Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHhuxWTjXaCC1DSrUkT5VaBduxzWWX-hmtx-p6-tBuRmz-gO1D4ooLYynxKZAYO6SNtegKdzgbug4JggCczcFJ9I7GQ9LpxBXeFW0ihrSrC1Z4cILIP94GE9HVGCc7sBVILZthPXCTUFdanBxzN6fi]

- GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL - Theochem @ Mercer University. [URL: https://chemistry.mercer.edu/files/new/Grignard.pdf]

- Triphenylmethanol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Triphenylmethanol]

- 3-Ethylbenzoic acid - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C619205&Mask=4]

- 3-ethylbenzoic acid - Stenutz. [URL: https://www.stenutz.eu/chem/solv211.php?name=3-ethylbenzoic%20acid]

- Methanol: toxicological overview - GOV.UK. [URL: https://www.gov.uk/government/publications/methanol-toxicological-overview/methanol-toxicological-overview]

- Which alcohol should I use for making perfume? - The Fragrance Foundry. [URL: https://thefragrancefoundry.com/blogs/news/which-alcohol-should-i-use-for-making-perfume]

- Toxicology and Metabolic Effects of Methanol and Formaldehyde on the Brain, a Review. [URL: https://www.researchgate.net/publication/348398402_Toxicology_and_Metabolic_Effects_of_Methanol_and_Formaldehyde_on_the_Brain_a_Review]

- (3-methylphenyl)methanol - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11476]

- (3-Methylbenzyl-alcohol) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853723.htm]

- (3-Methylbenzyl alcohol, tert-butyldimethylsilyl ether) - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22967275]

- A general acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [URL: https://www.rsc.org/pccp]

Sources

- 1. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Ethylphenyl)methanol [myskinrecipes.com]

- 3. (3-Methylphenyl) methanol, ethyl ether | C10H14O | CID 15803142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylbenzyl alcohol, tert-butyldimethylsilyl ether | C14H24OSi | CID 22967275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethylbenzoic acid [webbook.nist.gov]

- 7. 3-ethylbenzoic acid [stenutz.eu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cerritos.edu [cerritos.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. tsijournals.com [tsijournals.com]

- 12. theochem.mercer.edu [theochem.mercer.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. Top 10 Industrial Uses of Methanol [sreeleo.com]

- 15. labproinc.com [labproinc.com]

- 16. gov.uk [gov.uk]

- 17. thefragrancefoundry.com [thefragrancefoundry.com]

- 18. researchgate.net [researchgate.net]

- 19. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Core Reactivity of the Benzylic Alcohol Group in (3-Ethylphenyl)methanol

Introduction: Unveiling the Reactivity of a Versatile Moiety

Benzylic alcohols are a cornerstone in organic synthesis, prized for the unique reactivity conferred by the hydroxyl group's proximity to an aromatic ring. This guide delves into the fundamental chemical behaviors of the benzylic alcohol group, specifically within the context of (3-Ethylphenyl)methanol. This molecule, with its meta-substituted ethyl group, serves as an excellent model to explore the nuanced interplay of electronic and steric effects on reaction pathways.

The reactivity of the benzylic position is largely dictated by its ability to stabilize charged or radical intermediates through resonance with the adjacent π-system of the benzene ring.[1][2] This inherent stability facilitates a range of transformations, including oxidation, nucleophilic substitution, and derivatization through etherification and esterification. The 3-ethyl substituent, while not in direct conjugation with the benzylic carbon, exerts a subtle electron-donating inductive effect, influencing the electron density of the aromatic ring and, consequently, the reactivity of the benzylic alcohol.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of these core reactions, supported by mechanistic insights and practical experimental protocols.

Oxidation: A Controlled Transformation to Carbonyls

The oxidation of benzylic alcohols is a pivotal transformation in organic synthesis, yielding valuable aldehydes or carboxylic acids depending on the chosen oxidant and reaction conditions.[1] The benzylic position is particularly susceptible to oxidation due to the stability of the intermediates formed.[6]

Mechanistic Overview

The oxidation of benzylic alcohols can proceed through various mechanisms, often involving the formation of a chromate ester intermediate when using chromium-based reagents.[7] A subsequent base-promoted E2 elimination or a cyclic hydride transfer then leads to the formation of the carbonyl compound.[7] For mild oxidants like manganese dioxide (MnO₂), the reaction is believed to involve radical intermediates.[8] The choice of oxidant is critical; mild agents like Pyridinium Chlorochromate (PCC) or MnO₂ will typically halt the oxidation at the aldehyde stage, while stronger oxidants like potassium permanganate (KMnO₄) will further oxidize the aldehyde to a carboxylic acid.[1][9]

Experimental Protocol: Oxidation to (3-Ethylphenyl)formaldehyde using PCC

This protocol describes a standard procedure for the selective oxidation of a primary benzylic alcohol to an aldehyde.

Step-by-Step Methodology:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

To this suspension, add a solution of (3-Ethylphenyl)methanol in DCM dropwise with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Ethylphenyl)formaldehyde.

-

Purify the product via column chromatography if necessary.

Data Summary: Common Oxidizing Agents

| Oxidizing Agent | Product from (3-Ethylphenyl)methanol | Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | (3-Ethylphenyl)formaldehyde | Anhydrous DCM, Room Temp | Mild oxidant, stops at the aldehyde.[1] |

| Manganese Dioxide (MnO₂) | (3-Ethylphenyl)formaldehyde | DCM or Chloroform, Reflux | Selective for benzylic and allylic alcohols.[8][9] |

| Potassium Permanganate (KMnO₄) | 3-Ethylbenzoic acid | Basic solution, heat | Strong oxidant, leads to the carboxylic acid. |

| Iron(III) Nitrate | (3-Ethylphenyl)formaldehyde | Solvent-free or under microwave | A greener alternative oxidant.[10] |

Visualization: Oxidation Mechanism

Caption: Mechanism of Benzylic Alcohol Oxidation with Cr(VI) Reagents.

Nucleophilic Substitution: Gateway to Functional Group Interconversion

The hydroxyl group of benzylic alcohols can be readily substituted by a variety of nucleophiles, a reaction facilitated by the exceptional stability of the resulting benzylic carbocation.[2] This makes SN1 reactions a dominant pathway for these substrates.[11][12]

Mechanistic Overview

Under acidic conditions, the hydroxyl group of the benzylic alcohol is protonated, forming a good leaving group (water).[11][12] Departure of the water molecule generates a resonance-stabilized benzylic carbocation.[2][11] This carbocation is then attacked by a nucleophile to yield the substitution product. The planarity of the carbocation intermediate means that if the benzylic carbon is a stereocenter, a racemic mixture of products can be expected.[11]

The 3-ethyl group in (3-Ethylphenyl)methanol, being weakly electron-donating, further stabilizes the benzylic carbocation through an inductive effect, thereby facilitating the SN1 pathway.[3][4][5]

Experimental Protocol: Synthesis of 1-(Bromomethyl)-3-ethylbenzene

This protocol details the conversion of a benzylic alcohol to a benzylic bromide using hydrobromic acid.

Step-by-Step Methodology:

-

In a round-bottom flask, combine (3-Ethylphenyl)methanol with a concentrated aqueous solution of hydrobromic acid (HBr).

-

Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by observing the formation of an organic layer.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-3-ethylbenzene.

-

The product can be purified by distillation under reduced pressure.

Data Summary: Common Reagents for Substitution

| Reagent | Product from (3-Ethylphenyl)methanol | Reaction Conditions | Notes |

| HBr | 1-(Bromomethyl)-3-ethylbenzene | Aqueous solution, heat | Classic SN1 reaction.[11] |

| HCl | 1-(Chloromethyl)-3-ethylbenzene | With ZnCl₂ (Lucas Reagent) | Tertiary, allylic, and benzylic alcohols react readily.[12] |

| SOCl₂ | 1-(Chloromethyl)-3-ethylbenzene | Pyridine or neat, 0 °C to RT | Good for converting primary and secondary alcohols.[1] |

| PBr₃ | 1-(Bromomethyl)-3-ethylbenzene | Anhydrous ether or THF, 0 °C | Typically proceeds with inversion of configuration (SN2-like). |

Visualization: SN1 Reaction Pathway

Caption: SN1 mechanism for the substitution of benzylic alcohols.

Etherification: The Williamson Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it is highly applicable to benzylic alcohols.[13][14] The reaction proceeds via an SN2 mechanism and involves the reaction of an alkoxide with an alkyl halide.[14]

Mechanistic Overview

The synthesis involves two main steps. First, the benzylic alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic benzyloxide anion.[13][15] This alkoxide then attacks a primary or methyl alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage.[14][16] For the synthesis of benzyl ethers, it is advantageous to use the benzylic alcohol as the nucleophile precursor and a simple alkyl halide as the electrophile to avoid potential elimination side reactions that can occur with more hindered halides.[13][14]

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-3-ethylbenzene

This protocol outlines the synthesis of a benzyl ether from (3-Ethylphenyl)methanol and an alkyl halide.

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a solution of (3-Ethylphenyl)methanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[15]

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir until the evolution of hydrogen gas ceases.

-

To the resulting sodium (3-ethylphenyl)methoxide solution, add an alkyl halide (e.g., ethyl iodide) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction. Monitor by TLC.

-

After cooling, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ether by column chromatography or distillation.

Data Summary: Reagents for Williamson Ether Synthesis

| Base | Alkylating Agent | Solvent | Notes |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF, DMF | Strong, non-nucleophilic base.[13] |

| Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | THF | Similar reactivity to NaH. |

| Sodium Hydroxide (NaOH) | Benzyl Chloride | Phase-transfer catalyst | Useful for aryl ethers.[13] |

| Silver(I) Oxide (Ag₂O) | Alkyl Iodides | DMF | Mild conditions, useful for sensitive substrates. |

Visualization: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis.

Esterification: Formation of Aromatic Esters

Benzylic alcohols readily react with carboxylic acids and their derivatives to form esters, which are often valued for their pleasant fragrances and are important intermediates in pharmaceuticals.[17][18] The Fischer-Speier esterification is a classic method for this transformation.[19]

Mechanistic Overview